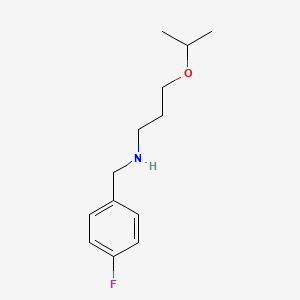

(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorobenzyl is a benzyl group with a fluorine atom on the phenyl ring . Isopropoxy-propyl is a propyl group with an isopropoxy substituent. These groups can be part of larger molecules and can influence their properties.

Synthesis Analysis

The synthesis of compounds containing these groups would depend on the specific reactions used. For example, 4-Fluorobenzyl chloride can be used as a starting material for the synthesis of various 4-Fluorobenzyl derivatives .Chemical Reactions Analysis

The reactivity of these groups would depend on the specific compound they’re part of and the conditions of the reaction. For example, 4-Fluorobenzyl chloride can react with amines to form 4-Fluorobenzyl amines .Physical and Chemical Properties Analysis

The physical and chemical properties of these groups can vary depending on the specific compound they’re part of. For example, 4-Fluorobenzyl chloride is a liquid at room temperature with a boiling point of 82 °C/26 mmHg .Scientific Research Applications

Environmental Science Applications

Amine-containing sorbents have been evaluated for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting that compounds like “(4-Fluoro-benzyl)-(3-isopropoxy-propyl)-amine” could be tailored for environmental remediation efforts (Ateia et al., 2019).

Organic Synthesis Applications

Metalloporphyrin-catalyzed saturated C-H bond functionalization, including hydroxylation, amination, and carbenoid insertion, has been reviewed for its importance in organic synthesis. This suggests a potential application for compounds like “this compound” in facilitating complex organic reactions (Che et al., 2011).

Biomedical Applications

Amyloid Imaging in Alzheimer's Disease : Amyloid imaging ligands, which can be derivatives or involve functionalities similar to “this compound,” have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. These compounds show promise for early detection and evaluation of new anti-amyloid therapies (Nordberg, 2007).

Cancer Research : Primary aromatic amines, with mechanisms involving bioactivation and DNA adduct formation, have been studied extensively for their carcinogenic effects. Research on compounds like “this compound” could provide insights into novel mechanisms of carcinogenesis and potential therapeutic targets (Wang et al., 2019).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-propan-2-yloxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO/c1-11(2)16-9-3-8-15-10-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFDYKILGIUBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2554636.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)

![ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2554640.png)

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)

![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)